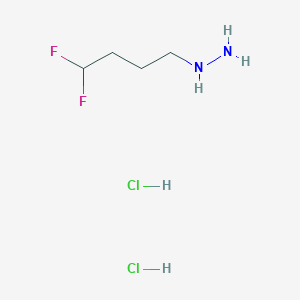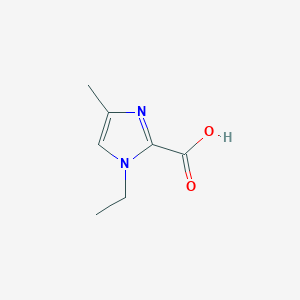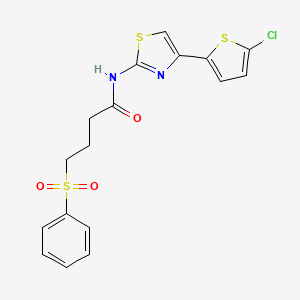
4,4-Difluorobutylhydrazine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluorobutylhydrazine;dihydrochloride, also known as DFHBI, is a chemical compound that has been extensively studied in scientific research. This compound is commonly used as a fluorescent probe to detect RNA molecules in living cells. The unique properties of DFHBI make it a valuable tool for studying RNA biology and gene expression. In
Wissenschaftliche Forschungsanwendungen
Efficient Synthesis Processes
A study by Jia et al. (2014) illustrates the use of basic ionic liquids as dual solvent-catalysts in the efficient one-pot synthesis of heterocyclic compounds from marine biomass, showcasing the potential for eco-friendly synthesis routes (Jia, Wang, Qiao, Qi, & Hou, 2014). This highlights the chemical's role in developing sustainable and atom-economical synthesis methods for valuable compounds.
Immunological Studies
Bansal et al. (1978) utilized a chemical-induced rat model to explore the concept of immunologic surveillance against tumors, employing a 1,2-dimethylhydrazine dihydrochloride-induced gastrointestinal tract tumor model (Bansal, Mark, Bansal, & Rhoads, 1978). This research underscores the chemical's use in understanding the immune system's role in cancer prevention and progression.
Agricultural and Pest Control Applications
Fustero et al. (2008) demonstrated the synthesis of new fluorinated analogs of Tebufenpyrad with significant acaricidal activity, leveraging the regioselectivity in pyrazole formation facilitated by fluorinated alcohols (Fustero, Román, Sanz-Cervera, Simón-Fuentes, Bueno, & Villanova, 2008). This work exemplifies the role of fluorinated compounds in developing new, more effective pesticides.
Environmental and Biological Detection
Zhu et al. (2019) developed a ratiometric fluorescent probe for detecting hydrazine in environmental water systems and biological samples, highlighting the utility of fluorinated compounds in creating sensitive and selective detection methods for hazardous substances (Zhu, Xu, Sang, Zhao, Wang, Wu, Fan, Wang, & Li, 2019).
Fundamental Chemical Research
Research into the reactivity of fluorinated phenylhydrazines with 4-Hydroxynonenal (4-HNE) by Matera et al. (2012) provided insights into the chemical's potential for derivatizing key biomarkers of lipid peroxidation, suggesting applications in analytical chemistry and biochemistry (Matera, Gabbanini, Valvassori, Triquigneaux, & Valgimigli, 2012).
Eigenschaften
IUPAC Name |
4,4-difluorobutylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10F2N2.2ClH/c5-4(6)2-1-3-8-7;;/h4,8H,1-3,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMSVNOSMAFCJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)F)CNN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3-Methoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2918217.png)
![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2918218.png)



![4-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2918225.png)




![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[2-(1H-imidazol-1-yl)pyridin-4-yl]methyl}propanamide](/img/structure/B2918231.png)